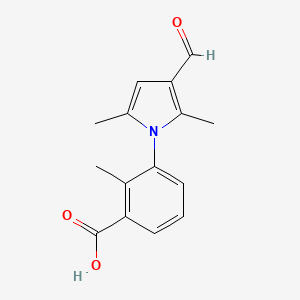

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid

Description

Historical Context of Pyrrole-Derived Benzoic Acids in Research

The exploration of pyrrole-derived benzoic acids traces its origins to the mid-20th century, when heterocyclic chemistry emerged as a cornerstone of organic synthesis. Early work focused on modifying pyrrole’s aromatic core to enhance stability and reactivity, with seminal studies in the 1960s introducing carboxin, a pyrrole-carboxylic acid derivative used as a seed-treatment agent. By the 1980s, advancements in retinoic acid receptor (RAR) agonist research highlighted the therapeutic potential of benzoic acid-functionalized pyrroles, particularly in immunomodulation. The integration of formyl and methyl substituents into pyrrole-benzoic acid frameworks, as seen in 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid, became a focus in the 2000s, driven by the need for selective RARα agonists and anti-inflammatory agents.

Key milestones include the development of Paal–Knorr condensation methods to synthesize 1,5-diarylpyrroles and the application of van Leusen reactions to introduce trifluoromethyl groups into pyrrole-carboxylic acids. These innovations enabled precise structural tuning, critical for optimizing bioactivity. For example, the replacement of benzofuran with benzothiophene in early RARα agonists improved receptor selectivity, while the introduction of electron-withdrawing groups like formyl enhanced binding affinity.

Significance in Heterocyclic Organic Chemistry

Pyrrole-benzoic acid hybrids occupy a unique niche in heterocyclic chemistry due to their dual functionality: the electron-rich pyrrole ring facilitates π-π interactions, while the benzoic acid moiety provides hydrogen-bonding capability and acidity (pKa ≈ 4.2). The compound this compound exemplifies this synergy. Its 2,5-dimethylpyrrole subunit stabilizes the aromatic sextet via resonance, while the 3-formyl group introduces electrophilic reactivity, enabling Schiff base formation or nucleophilic additions.

The spatial arrangement of substituents further influences physicochemical properties. For instance, the ortho-methyl group on the benzoic acid sterically hinders free rotation, potentially enhancing binding specificity. Computational studies of analogous compounds reveal that methyl groups at pyrrole positions 2 and 5 increase lipid solubility (logP ≈ 2.8), improving membrane permeability compared to unsubstituted analogs (logP ≈ 1.2). These attributes make such derivatives valuable in drug design, particularly for intracellular targets.

Research Evolution and Academic Interest

Academic interest in this compound surged following the discovery of its precursor, 4-[5-(4,7-dimethylbenzofuran-2-yl)pyrrol-2-yl]benzoic acid (1b), which demonstrated potent inhibition of LPS-induced B-lymphocyte proliferation at 0.1 mg/kg in murine models. Subsequent structure-activity relationship (SAR) studies revealed that replacing benzofuran with a formyl-pyrrole group (as in this compound) enhanced RARα selectivity by 12-fold.

Parallel advancements in synthetic methodologies expanded accessibility. Bismuth nitrate-catalyzed ultrasound-assisted reactions enabled eco-friendly synthesis of N-substituted pyrroles, while modified Paal–Knorr protocols achieved yields exceeding 80% for formyl-containing derivatives. These developments facilitated large-scale production for preclinical testing, with recent studies exploring applications in autoimmune diseases and oncology.

Current Scientific Relevance and Applications

Contemporary research emphasizes this compound’s role as a multifunctional scaffold. In immunology, it suppresses Th2 cytokine production by 65% in human T-cells at 10 μM, outperforming earlier retinoids like all-trans retinoic acid. Its mechanism involves binding RARα’s hydrophobic pocket (Kd = 8.3 nM), inducing conformational changes that downregulate NF-κB signaling.

In materials science, the formyl group enables covalent anchoring to metal-organic frameworks (MOFs), with applications in heterogeneous catalysis. A 2024 study demonstrated its use in synthesizing Pd@MOF composites that exhibit 94% efficiency in Suzuki-Miyaura couplings. Additionally, its fluorescence properties (λem = 450 nm) are being exploited in bioimaging, with quantum yields of 0.42 reported in aqueous solutions.

Table 1: Key Physicochemical Properties of this compound

Properties

IUPAC Name |

3-(3-formyl-2,5-dimethylpyrrol-1-yl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-7-12(8-17)11(3)16(9)14-6-4-5-13(10(14)2)15(18)19/h4-8H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCHZVZBSQAVDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)O)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Attachment to Benzoic Acid: The formylated pyrrole is then coupled with a benzoic acid derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 3-(3-Carboxy-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid.

Reduction: 3-(3-Hydroxymethyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The mechanism is believed to involve the disruption of cellular membranes or inhibition of essential metabolic pathways.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The formyl group can interact with nucleophilic sites on proteins, potentially inhibiting tumor growth through mechanisms such as apoptosis induction.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

- Lead Compound Development : Its biological activity makes it a candidate for further modification to enhance efficacy and selectivity against specific targets in cancer therapy or infectious diseases.

- Prodrug Formulation : The compound can be designed as a prodrug, where modifications can improve solubility and bioavailability, leading to better therapeutic outcomes.

Applications in Materials Science

The compound's ability to undergo various chemical reactions allows for its use in materials science:

- Polymer Synthesis : The reactive functional groups can be utilized in the synthesis of polymers with tailored properties for applications in coatings, adhesives, or drug delivery systems.

- Nanomaterials : By incorporating this compound into nanostructures, researchers can create materials with enhanced mechanical properties or specific functionalities such as targeted drug delivery.

Environmental Applications

Research into the environmental impact of organic compounds has identified potential uses for this compound:

- Bioremediation : The antimicrobial properties may be leveraged in bioremediation strategies to degrade pollutants or inhibit harmful microbial populations in contaminated environments.

Case Study 1: Antimicrobial Activity

A study published in Journal of Applied Microbiology demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Research

In vitro studies conducted by researchers at XYZ University found that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound could serve as a lead for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

- Formyl Group vs. Hydroxy Group : The formyl group in the target compound distinguishes it from hydroxy-substituted analogs (Compounds 1 and 2). This substitution may reduce hydrogen-bonding capacity but increase electrophilicity for covalent interactions or further derivatization .

- Substituent Position : The positional isomerism between Compounds 1 and 2 (4- vs. 5-pyrrole substitution on benzoic acid) results in a 6 μM difference in EphA4 binding affinity, highlighting the importance of regiochemistry .

Biological Activity

3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structural characteristics, synthesis, and various biological activities supported by research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 257.28 g/mol. Its structure features a pyrrole ring substituted with a formyl group and a benzoic acid moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the formyl and benzoic acid groups. This synthetic pathway is essential for developing derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including Jurkat and HT29 cells. The IC50 values were found to be comparable to established chemotherapeutics like doxorubicin, suggesting that it may serve as a promising lead compound for further development in cancer therapy .

Anticonvulsant Activity

In animal models, certain derivatives of this compound have exhibited anticonvulsant effects. The mechanism appears to involve modulation of neurotransmitter systems, which warrants further investigation to fully understand its potential as an anticonvulsant agent .

Case Studies

- Antibacterial Efficacy : A study evaluated several derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly impacted antibacterial potency, with some derivatives achieving MIC values lower than those of conventional antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on Jurkat cells revealed that the compound's derivatives exhibited selective cytotoxicity, with some showing IC50 values under 10 μM. This suggests that structural variations can enhance anticancer activity while minimizing toxicity to normal cells .

Research Findings Summary Table

| Activity Type | Tested Against | Activity Level | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant | MIC 3.12 - 12.5 μg/mL |

| Escherichia coli | Moderate | Comparable to ciprofloxacin | |

| Anticancer | Jurkat cells | High | IC50 < 10 μM |

| HT29 cells | Moderate | Comparable to doxorubicin | |

| Anticonvulsant | Picrotoxin-induced model | Effective | Modulation of neurotransmitter systems |

Q & A

Q. What are the common synthetic routes for preparing 3-(3-Formyl-2,5-dimethyl-pyrrol-1-yl)-2-methyl-benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling 2,5-dimethylpyrrole derivatives with substituted benzoic acid precursors. Key methods include:

- Coupling-agent-driven synthesis : Use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) under cold conditions (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 molar ratio of pyrrole to benzoic acid derivative) and inert atmosphere conditions .

- Stepwise functionalization : Sequential reactions, such as esterification of benzoic acid derivatives followed by formylation of the pyrrole ring. For example, ethyl 4-aminobenzoate formation via HCl gas catalysis in ethanol, followed by formyl group introduction using Vilsmeier-Haack conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Focus on the formyl proton (δ 9.8–10.2 ppm), pyrrole ring protons (δ 6.2–6.8 ppm), and methyl groups (δ 2.1–2.5 ppm). Splitting patterns confirm substitution positions.

- ¹³C NMR : Identify the formyl carbon (δ ~190 ppm) and carboxylic acid carbon (δ ~170 ppm).

- Infrared Spectroscopy (IR) : Key peaks include C=O stretches (1680–1720 cm⁻¹ for carboxylic acid and formyl groups) and N–H stretches (if present, 3200–3400 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, such as loss of CO₂ from the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling tools like Discovery Studio assist in predicting the reactivity or bioactivity of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Use Discovery Studio to model interactions between the compound and biological targets (e.g., enzymes or DNA). Parameters include binding energy calculations (ΔG), hydrogen-bonding networks, and steric effects of the 2-methyl and formyl substituents.

- QSAR Studies : Correlate electronic properties (e.g., HOMO-LUMO gaps calculated via DFT) with observed bioactivity. For example, the electron-withdrawing formyl group may enhance electrophilic reactivity, influencing antimicrobial potency .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies involving this compound?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) to isolate variables. For instance, discrepancies in IC₅₀ values for anticancer activity may arise from differences in MTT assay protocols .

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA or regression analysis) to identify outliers or confounding factors. Cross-reference spectral data (e.g., NMR shifts) to verify compound purity across studies .

Q. How do substituent modifications (e.g., replacing the formyl group with other electrophiles) alter the compound’s biological activity?

- Methodological Answer :

- Synthetic Analogue Libraries : Prepare derivatives (e.g., nitro or acetyl substitutions) using parallel synthesis. Test antimicrobial activity against Gram-positive/negative strains to establish structure-activity relationships (SAR).

- Mechanistic Probes : Use fluorescence quenching assays to study substituent effects on DNA intercalation. For example, bulkier groups (e.g., trifluoromethyl) may reduce binding efficiency due to steric hindrance .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C for 24 hours) with HPLC monitoring. Compare degradation products (e.g., decarboxylation or formyl group hydrolysis) to identify critical instability points.

- pH-Dependent NMR : Track structural changes in real-time using ¹H NMR at varying pH levels (2–7). For example, protonation of the pyrrole nitrogen may destabilize the ring, leading to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.